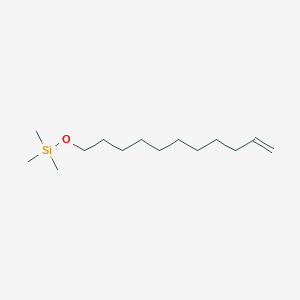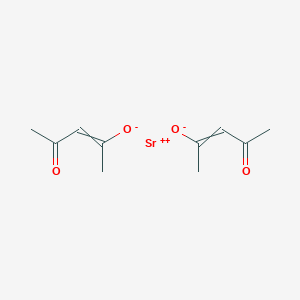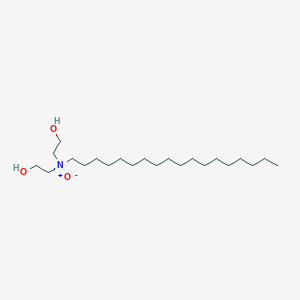
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BDMC and has been studied extensively due to its unique properties. In
Mécanisme D'action
The mechanism of action of BDMC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. BDMC has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BDMC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective against various cancer cell lines and animal models. However, there are also some limitations to its use. BDMC is not very soluble in water, which can make it difficult to work with in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of BDMC. One area of research is the development of more efficient synthesis methods for BDMC. Another area of research is the study of BDMC's potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more effective delivery methods for BDMC could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, BDMC is a chemical compound with potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BDMC, including the development of more efficient synthesis methods and the study of its potential applications in other diseases.
Méthodes De Synthèse
BDMC can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(2-hydroxyethyl) morpholine with ethyl chloroformate in the presence of sodium carbonate. The resulting product is then treated with sodium hydroxide and 1,4-benzoquinone to yield BDMC. Other methods involve the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
BDMC has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. BDMC has been found to be effective against various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Propriétés
Numéro CAS |
13887-56-4 |
|---|---|
Nom du produit |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl 4-morpholinecarboxylate |
Formule moléculaire |
C15H19NO6 |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C15H19NO6/c17-11(9-21-15(18)16-5-7-19-8-6-16)14-10-20-12-3-1-2-4-13(12)22-14/h1-4,11,14,17H,5-10H2 |
Clé InChI |
BXAMNJMZOGPUMG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
SMILES canonique |
C1COCCN1C(=O)OCC(C2COC3=CC=CC=C3O2)O |
Synonymes |
4-Morpholinecarboxylic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




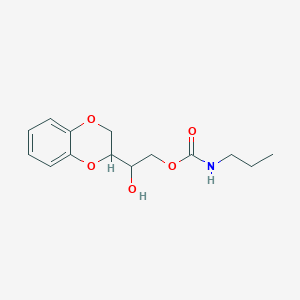
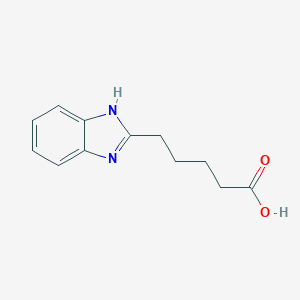



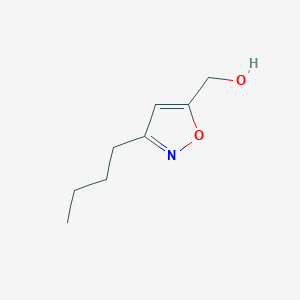
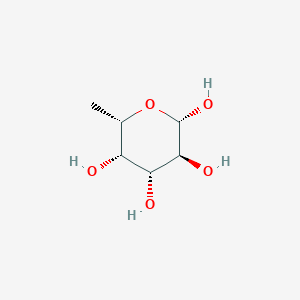

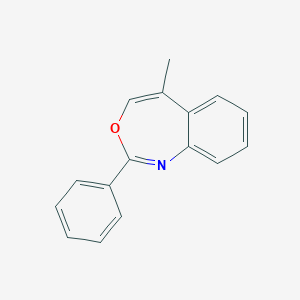
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
